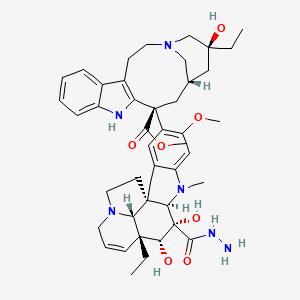![molecular formula C22H18N2O7 B1231052 2-{2-[2-(Acetyloxy)-5-methoxy-3-nitrophenyl]vinyl}-4-quinolinyl acetate](/img/structure/B1231052.png)
2-{2-[2-(Acetyloxy)-5-methoxy-3-nitrophenyl]vinyl}-4-quinolinyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid [2-[2-(2-acetyloxy-5-methoxy-3-nitrophenyl)ethenyl]-4-quinolinyl] ester is an aromatic ether and a C-nitro compound.
Wissenschaftliche Forschungsanwendungen
Thermal Reactions and Cyclization Processes : Research by Täubl and Stadlbauer (1997) explored the thermal reactions of compounds related to 2-{2-[2-(Acetyloxy)-5-methoxy-3-nitrophenyl]vinyl}-4-quinolinyl acetate, finding that different ester substituents affect the thermolysis outcomes, leading to various derivatives including ethyl 2-(3-nitro-2-oxo-4-quinolinyl)acetates (Täubl & Stadlbauer, 1997).
Use as a Protecting Group in Organic Synthesis : The utility of related 2-nitrophenylacetyl (NPAc) groups for protecting hydroxyl functions in organic synthesis was demonstrated by Daragics and Fügedi (2010). This suggests potential applications of similar compounds in complex organic syntheses (Daragics & Fügedi, 2010).
Luminescent Properties and Synthesis : Serdyuk et al. (2012) synthesized compounds similar to 2-{2-[2-(Acetyloxy)-5-methoxy-3-nitrophenyl]vinyl}-4-quinolinyl acetate and studied their luminescent properties. This research could imply potential applications in materials science, particularly in the development of luminescent materials (Serdyuk et al., 2012).
Reactivity and Cyclization in Organic Chemistry : The study of the reactivity and cyclization of compounds with structural similarities to 2-{2-[2-(Acetyloxy)-5-methoxy-3-nitrophenyl]vinyl}-4-quinolinyl acetate has been a subject of interest. For instance, research by Behzadi and Owen (1974) on the reactivity of phenylthioethyl methanesulphonates highlights the diverse chemical transformations that these types of compounds can undergo (Behzadi & Owen, 1974).
Synthesis and Structural Analysis : Research efforts like those of Kononov et al. (1988) have focused on synthesizing derivatives of quinolinecarboxylic acids, which is relevant to understanding the synthesis pathways and structural characteristics of compounds like 2-{2-[2-(Acetyloxy)-5-methoxy-3-nitrophenyl]vinyl}-4-quinolinyl acetate (Kononov et al., 1988).
Potential in Pharmaceutical Research : Though the direct application in pharmaceutical research is not explicit for this specific compound, related research like that conducted by Werbel et al. (1986) on quinoline derivatives and their antimalarial activity suggests potential medicinal applications of similar compounds (Werbel et al., 1986).
Eigenschaften
Produktname |
2-{2-[2-(Acetyloxy)-5-methoxy-3-nitrophenyl]vinyl}-4-quinolinyl acetate |
|---|---|
Molekularformel |
C22H18N2O7 |
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
[2-[(E)-2-(2-acetyloxy-5-methoxy-3-nitrophenyl)ethenyl]quinolin-4-yl] acetate |
InChI |
InChI=1S/C22H18N2O7/c1-13(25)30-21-11-16(23-19-7-5-4-6-18(19)21)9-8-15-10-17(29-3)12-20(24(27)28)22(15)31-14(2)26/h4-12H,1-3H3/b9-8+ |
InChI-Schlüssel |
ULCXTEUAQBVMFX-CMDGGOBGSA-N |
Isomerische SMILES |
CC(=O)OC1=CC(=NC2=CC=CC=C21)/C=C/C3=C(C(=CC(=C3)OC)[N+](=O)[O-])OC(=O)C |
Kanonische SMILES |
CC(=O)OC1=CC(=NC2=CC=CC=C21)C=CC3=C(C(=CC(=C3)OC)[N+](=O)[O-])OC(=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




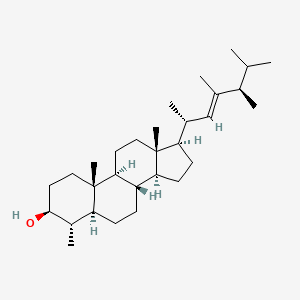
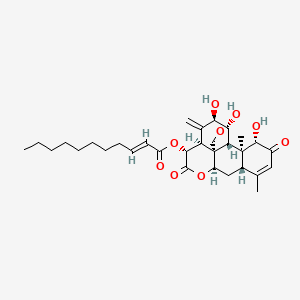

![N-[(4E,8E)-1,3-dihydroxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B1230974.png)
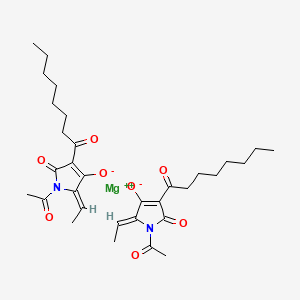
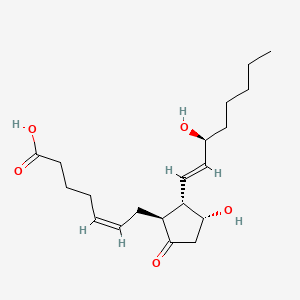

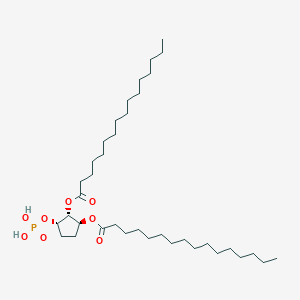

![N-[(4-fluorophenyl)methyl]-8-hydroxy-1,6-naphthyridine-7-carboxamide](/img/structure/B1230987.png)


